Acepromazine maleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acepromazine maleate is synthesized through a series of chemical reactions starting from phenothiazine. The synthesis involves the alkylation of phenothiazine with 3-dimethylaminopropyl chloride to form acepromazine. This intermediate is then reacted with maleic acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acepromazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyethylpromazine and other metabolites.
Reduction: Reduction reactions can convert acepromazine to its reduced forms.
Substitution: Substitution reactions can occur at the phenothiazine ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyethylpromazine, hydroxyacepromazine, and various substituted derivatives .
Scientific Research Applications
Acepromazine maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phenothiazine derivatives and their chemical properties.
Biology: Employed in studies involving neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential use in human medicine as a sedative and anti-psychotic agent.
Mechanism of Action
Acepromazine maleate exerts its effects by blocking dopamine receptors in the central nervous system, leading to sedation and muscle relaxation. It also has antihistaminic and anticholinergic properties, which contribute to its overall sedative effects. The compound primarily targets the dopamine D2 receptors and has a secondary effect on serotonin and adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and sedative.
Promethazine: A phenothiazine derivative with antihistaminic and sedative properties.
Trifluoperazine: Used as an antipsychotic agent with similar chemical structure.
Uniqueness
Acepromazine maleate is unique due to its specific use in veterinary medicine and its balanced profile of sedative, antihistaminic, and anticholinergic effects. Unlike some other phenothiazine derivatives, it is not commonly used in human medicine, making it a specialized compound for animal care .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-37-6 | |
Record name | Acepromazine maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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